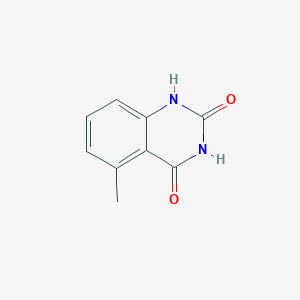

5-甲基喹唑啉-2,4(1H,3H)-二酮

描述

5-Methylquinazoline-2,4(1H,3H)-dione , also known as 5-Methylquinazolin-4-one , is a heterocyclic organic compound. Its chemical structure consists of a quinazoline ring system with a methyl group at the 5-position and a carbonyl group (C=O) at the 2,4-positions. Quinazoline derivatives exhibit diverse biological activities and are of interest in medicinal chemistry due to their potential therapeutic applications .

2.

Synthesis Analysis

The synthesis of 5-Methylquinazoline-2,4(1H,3H)-dione involves various methods. Researchers have explored both traditional and novel approaches to access this compound. One efficient route is the intermolecular annulation reaction of o-amino benzamides and thiols . This method offers good functional group tolerance, is transition metal-free, and allows for easy operation .

3.

Molecular Structure Analysis

The molecular structure of 5-Methylquinazoline-2,4(1H,3H)-dione comprises a bicyclic system with fused quinazoline and carbonyl moieties. The methyl group at the 5-position and the carbonyl group at the 2,4-positions contribute to its overall shape and reactivity. Understanding the spatial arrangement of atoms within the molecule is crucial for predicting its behavior and interactions .

4.

Chemical Reactions Analysis

5-Methylquinazoline-2,4(1H,3H)-dione can participate in various chemical reactions. Notably, both nitrogen atoms of the quinazoline nucleus can be oxidized to yield either the 1-oxide or 3-oxide derivatives. These intermediates play a role in the synthesis of benzodiazepine analogues and other biologically important polycyclic compounds .

6.

Physical And Chemical Properties Analysis

7.

科学研究应用

晶体结构分析

5-甲基喹唑啉-2,4(1H,3H)-二酮及其衍生物的晶体结构已被广泛研究。例如,相关化合物羟基喹唑啉-2,5-二酮的晶体结构进行了分析,以了解其分子构象和键合参数 (Candan et al., 2001)。

合成和化学反应

多项研究集中在合成和涉及5-甲基喹唑啉-2,4(1H,3H)-二酮的化学反应上。例如:

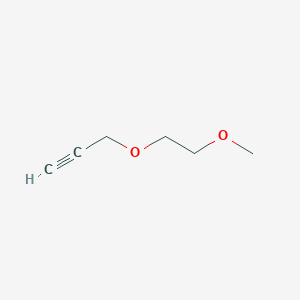

- 一项研究展示了铜(I)催化的[3+2]环加成反应,将3-叠氮基喹唑啉-2,4(1H,3H)-二酮与末端炔烃反应,生成1,4-二取代-1,2,3-三唑 (Kafka et al., 2011)。

- 另一项研究探讨了3-甲基-2-硫代喹唑啉-4(3H)-酮的氧化反应,合成了包括3-甲基喹唑啉-2,4(1H,3H)-二酮在内的各种衍生物 (Lezina et al., 2012)。

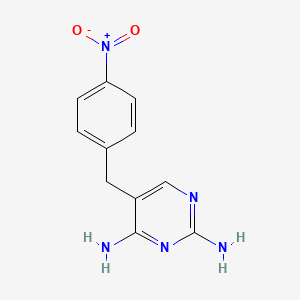

潜在抗肿瘤药物

一些5-甲基喹唑啉-2,4(1H,3H)-二酮衍生物已被评估其抗肿瘤性能。例如,合成并测试了新型三唑基和三嗪基喹唑啉二酮类化合物对人类细胞系的有效性,表明其具有作为抗肿瘤药物的潜力 (Al-Romaizan et al., 2019)。

使用二氧化碳的催化合成

在绿色化学的背景下,使用二氧化碳合成了5-甲基喹唑啉-2,4(1H,3H)-二酮衍生物。为此合成开发了高效的方案,对于生产几种药物中的关键中间体具有重要意义 (Patil et al., 2008)。

光谱分析和X射线晶体学

光谱技术和X射线晶体学已被应用于理解各种喹唑啉-2,4(1H,3H)-二酮衍生物的分子结构和性质。这些研究有助于我们了解它们的化学行为和在各个领域中的潜在应用 (El-Azab et al., 2021)。

安全和危害

As with any chemical compound, safety precautions are essential. Researchers handling 5-Methylquinazoline-2,4(1H,3H)-dione should follow standard laboratory safety protocols. Ensure proper ventilation, use appropriate personal protective equipment, and avoid exposure to skin and eyes. Consult safety data sheets for specific hazard information .

属性

IUPAC Name |

5-methyl-1H-quinazoline-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-5-3-2-4-6-7(5)8(12)11-9(13)10-6/h2-4H,1H3,(H2,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVLVVBLYTQYCCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)NC(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70555653 | |

| Record name | 5-Methylquinazoline-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70555653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

52570-39-5 | |

| Record name | 5-Methylquinazoline-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70555653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

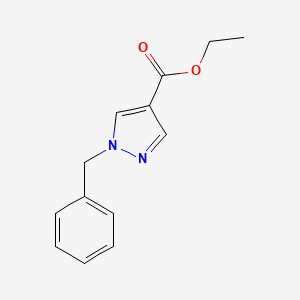

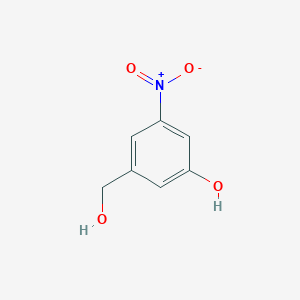

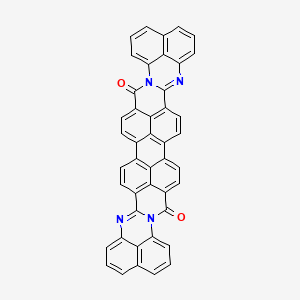

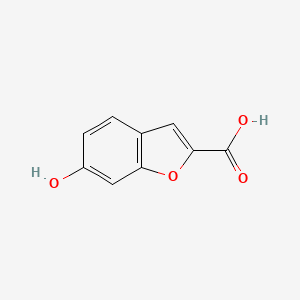

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Disodium;5-[2-(1,4,6,9-tetraoxa-5-silanuidaspiro[4.4]nonan-5-yloxy)ethoxy]-1,4,6,9-tetraoxa-5-silanuidaspiro[4.4]nonane](/img/structure/B1602079.png)

![N-[4-(2,5-Dioxo-1,3-oxazolidin-4-YL)butyl]-2,2,2-trifluoroacetamide](/img/structure/B1602094.png)